REACTION_CXSMILES
|
[Br-].[Na+].Br([O-])(=O)=O.[Na+].[CH3:8][O:9][C:10]1[N:15]=[C:14]([C:16]2[C:20]3[N:21]=[C:22]([S:25][CH3:26])[N:23]=[CH:24][C:19]=3[S:18][C:17]=2[C:27]([O:29][CH3:30])=[O:28])[CH:13]=[CH:12][CH:11]=1.S(=O)(=O)(O)[OH:32]>O>[CH3:8][O:9][C:10]1[N:15]=[C:14]([C:16]2[C:20]3[N:21]=[C:22]([S:25]([CH3:26])=[O:32])[N:23]=[CH:24][C:19]=3[S:18][C:17]=2[C:27]([O:29][CH3:30])=[O:28])[CH:13]=[CH:12][CH:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC(=N1)C1=C(SC2=C1N=C(N=C2)SC)C(=O)OC
|
Name
|
|
Quantity
|
6.5 μL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 h 30 minutes of stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by analogy to the method
|
Type
|
FILTRATION
|
Details
|
the yellow suspension is filtered through a number 4 sintered glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The yellow solid is dried under vacuum so as
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)C1=C(SC2=C1N=C(N=C2)S(=O)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |